molecular formula C9H7NO4 B6600901 7-Nitroisochroman-1-one CAS No. 55104-59-1

7-Nitroisochroman-1-one

Cat. No.: B6600901
CAS No.: 55104-59-1
M. Wt: 193.16 g/mol
InChI Key: IOAGXJFXHVSZIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Nitroisochroman-1-one is an organic compound with the molecular formula C9H7NO4 and a molecular weight of 193.16 g/mol . It is a nitro-substituted isochroman derivative, characterized by the presence of a nitro group (-NO2) attached to the isochroman ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitroisochroman-1-one typically involves the nitration of isochroman derivatives. One common method includes the use of nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the isochroman ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, concentration, and reaction time, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 7-Nitroisochroman-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Reduction: Potassium permanganate (KMnO4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed:

Mechanism of Action

The mechanism of action of 7-Nitroisochroman-1-one involves its interaction with various molecular targets and pathways. The nitro group is known to undergo redox reactions, which can generate reactive nitrogen species (RNS) that interact with cellular components. These interactions can lead to the modulation of signaling pathways, enzyme activities, and gene expression .

Comparison with Similar Compounds

    Isochroman: The parent compound without the nitro group.

    7-Aminoisochroman-1-one: The reduced form of 7-Nitroisochroman-1-one.

    7-Nitrosoisochroman-1-one: The oxidized form of this compound.

Uniqueness: this compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group enhances the compound’s ability to participate in redox reactions and interact with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

7-nitro-3,4-dihydroisochromen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c11-9-8-5-7(10(12)13)2-1-6(8)3-4-14-9/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOAGXJFXHVSZIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C2=C1C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.